(1S,3AS,6aS)-octahydropentalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3AS,6aS)-octahydropentalen-1-ol: is a chemical compound with the molecular formula C8H14O . It is a secondary alcohol and features a unique bicyclic structure composed of two fused five-membered rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3AS,6aS)-octahydropentalen-1-ol typically involves the reduction of corresponding ketones or aldehydes. One common method is the catalytic hydrogenation of octahydropentalenone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (1S,3AS,6aS)-octahydropentalen-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Major Products Formed:
- Oxidation typically yields ketones or aldehydes.
- Reduction can produce various alcohol derivatives.
- Substitution reactions yield halides or other substituted compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: (1S,3AS,6aS)-octahydropentalen-1-ol is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It serves as a precursor for the synthesis of bioactive molecules that may have therapeutic applications .
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other industrial products .
Wirkmechanismus
The mechanism of action of (1S,3AS,6aS)-octahydropentalen-1-ol depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Vergleich Mit ähnlichen Verbindungen
(1S,3aS,6aS)-octahydropentalen-1-amine: This compound features an amine group instead of a hydroxyl group, leading to different chemical properties and reactivity.
(1S,3aS,6aS)-octahydropentalen-1-yl pentanoate: This ester derivative has distinct applications in organic synthesis and materials science.
Uniqueness: (1S,3AS,6aS)-octahydropentalen-1-ol is unique due to its secondary alcohol functional group and bicyclic structure.
Eigenschaften
Molekularformel |
C8H14O |
---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-ol |
InChI |
InChI=1S/C8H14O/c9-8-5-4-6-2-1-3-7(6)8/h6-9H,1-5H2/t6-,7-,8-/m0/s1 |
InChI-Schlüssel |
AOONMBCPMGBOBG-FXQIFTODSA-N |
Isomerische SMILES |
C1C[C@H]2CC[C@@H]([C@H]2C1)O |
Kanonische SMILES |
C1CC2CCC(C2C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.